2-Amino-4-hydroxybenzaldehyde
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Overview
Description
2-Amino-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H7NO2. It is a derivative of benzaldehyde, characterized by the presence of an amino group at the 2-position and a hydroxyl group at the 4-position on the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the condensation reaction of 4-hydroxybenzaldehyde with an appropriate amine under acidic or basic conditions. Another method includes the reduction of 2-nitro-4-hydroxybenzaldehyde using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions, often utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions include quinones, carboxylic acids, amines, alcohols, and various substituted benzaldehyde derivatives .
Scientific Research Applications
2-Amino-4-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including Schiff bases and hydrazones.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug design.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxybenzaldehyde involves its interaction with various molecular targets. The compound can form Schiff bases with primary amines, leading to the formation of imines. These imines can further react with nucleophiles, resulting in a variety of biologically active compounds. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Hydroxybenzaldehyde: Lacks the amino group, making it less reactive in certain condensation reactions.
2-Amino-4-methylbenzaldehyde: Contains a methyl group instead of a hydroxyl group, altering its chemical properties and reactivity.
2-Amino-5-hydroxybenzaldehyde: The hydroxyl group is positioned differently, affecting its reactivity and applications.
Uniqueness: 2-Amino-4-hydroxybenzaldehyde is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which allows for diverse chemical reactions and applications. Its ability to form Schiff bases and participate in various substitution reactions makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C7H7NO2 |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-amino-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H7NO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H,8H2 |
InChI Key |
FAKHXBZDTOXGOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)N)C=O |
Origin of Product |
United States |
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